2-(3-Bromophenyl)-2-ethoxyethanamine
Description
2-(3-Bromophenyl)-2-ethoxyethanamine is an organic compound featuring a 3-bromophenyl group attached to an ethoxy-substituted ethanamine backbone.
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-ethoxyethanamine |
InChI |
InChI=1S/C10H14BrNO/c1-2-13-10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,2,7,12H2,1H3 |
InChI Key |
AXMLUCLUVDRMIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-ethoxyethanamine typically involves multi-step organic reactions. One common method includes:
Nitration: The starting material, 3-bromobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The resulting amine is alkylated with ethyl bromoacetate to form the ethoxyethanamine structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-ethoxyethanamine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces phenyl derivatives.
Substitution: Produces various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)-2-ethoxyethanamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-ethoxyethanamine involves its interaction with specific molecular targets. It can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-Bromo vs. 4-Bromo Substitution: 2-(3-Bromophenyl)ethanamine (CAS 73918-56-6 ) lacks the ethoxy group but shares the 3-bromo substitution. 2-(4-Bromophenyl)ethanamine (CAS 32664-14-5 ) demonstrates how para-bromine increases resonance stabilization, which may enhance stability in polar solvents.
Halogen Diversity :
Functional Group Variations
- Ethoxy vs. Methoxy Substitutions: (3-bromothiophen-2-yl)methylamine (CAS 1251216-05-3 ) replaces ethoxy with methoxy (-OCH₃), reducing steric bulk but maintaining similar electron-donating effects. 2-(2-Ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethanamine (CAS 881044-37-7 ) combines ethoxy and methoxy groups with an indole moiety, suggesting applications in serotonin receptor modulation.
Amine Modifications :
Heterocyclic Analogues
- 3-(2-Bromophenyl)-5-isoxazolemethanamine (CAS 543713-38-8 ) incorporates an isoxazole ring, a heterocycle with nitrogen and oxygen. This structure may enhance metabolic stability compared to purely aliphatic amines.
Data Table: Key Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Functional Groups | Melting Point (°C) | Key Spectral Data (IR) |
|---|---|---|---|---|---|---|---|
| 2-(3-Bromophenyl)-2-ethoxyethanamine | Not Provided | C₁₀H₁₄BrNO | 256.13 | 3-Br, ethoxy | Primary amine, ether | N/A | N/A |
| 2-(3-Bromophenyl)ethanamine HCl | 215797-57-2 | C₈H₁₁BrN·HCl | 236.53 | 3-Br | Primary amine (salt) | N/A | N/A |
| (3-Bromothiophen-2-yl)methylamine | 1251216-05-3 | C₈H₁₂BrNOS | 250.16 | 3-Br-thiophene, methoxy | Secondary amine, ether | Liquid (RT storage) | N/A |
| 2-(3-Bromo-2,6-difluorophenyl)ethanamine HCl | 2126161-33-7 | C₈H₈BrF₂N·HCl | 272.51 | 3-Br, 2,6-F | Primary amine (salt) | N/A | N/A |
Notes
Structural analogs with para-bromine or fluorine substitutions exhibit distinct electronic profiles, impacting reactivity and biological activity.
The absence of direct toxicity data for 2-(3-Bromophenyl)-2-ethoxyethanamine necessitates caution in handling; consult SDS for related compounds (e.g., ).
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